1-Methyl-5-(4-methylbenzoyl)pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(4-methylbenzoyl)pyrrole-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrrole family Pyrroles are five-membered rings containing one nitrogen atom and four carbon atoms This compound is characterized by the presence of a methyl group at the first position, a 4-methylbenzoyl group at the fifth position, and a carboxylic acid group at the second position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(4-methylbenzoyl)pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Commercially, pyrroles can be prepared by fractional distillation of coal tar or by passing furan, ammonia, and water vapor over an alumina catalyst at 400°C . For N-substituted pyrroles, ammonia can be replaced with an amine in the process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(4-methylbenzoyl)pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolidines or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrroles to pyrrolines or pyrrolidines.
Substitution: Pyrroles can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitric acid, and sulfuric acid are commonly employed.
Major Products Formed:
Oxidation: Pyrrolidines and other oxidized derivatives.
Reduction: Pyrrolines and pyrrolidines.
Substitution: Halogenated, nitrated, and sulfonated pyrroles.
Scientific Research Applications
1-Methyl-5-(4-methylbenzoyl)pyrrole-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-(4-methylbenzoyl)pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, pyrrole derivatives are known to inhibit reverse transcriptase and cellular DNA polymerases, which are crucial for viral replication and cell proliferation . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Indole Derivatives: Indoles are structurally similar to pyrroles but contain a fused benzene ring.
Pyrazoles: Pyrazoles are five-membered heterocycles with two nitrogen atoms.
Uniqueness: 1-Methyl-5-(4-methylbenzoyl)pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzoyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-methyl-5-(4-methylbenzoyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)13(16)11-7-8-12(14(17)18)15(11)2/h3-8H,1-2H3,(H,17,18) |
InChI Key |
BLPHGTJTLVVCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.